molecular formula C18H18N4O2S B3706912 1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea

1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea

Cat. No.: B3706912
M. Wt: 354.4 g/mol
InChI Key: MCJOYYBXJOICKL-UHFFFAOYSA-N
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Description

1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea typically involves the reaction of 3-ethoxybenzoyl chloride with thiosemicarbazide to form 5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-24-14-9-6-8-13(11-14)16-21-22-18(25-16)20-17(23)19-15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJOYYBXJOICKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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